[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL
CAS No.: 228580-15-2
Cat. No.: VC8091814
Molecular Formula: C5H8F2O2
Molecular Weight: 138.11 g/mol
* For research use only. Not for human or veterinary use.
![[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL - 228580-15-2](/images/structure/VC8091814.png)
Specification
CAS No. | 228580-15-2 |
---|---|
Molecular Formula | C5H8F2O2 |
Molecular Weight | 138.11 g/mol |
IUPAC Name | [2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol |
Standard InChI | InChI=1S/C5H8F2O2/c6-5(7)1-4(5,2-8)3-9/h8-9H,1-3H2 |
Standard InChI Key | UGYHPZDRTHTYAG-UHFFFAOYSA-N |
SMILES | C1C(C1(F)F)(CO)CO |
Canonical SMILES | C1C(C1(F)F)(CO)CO |
Introduction
Structural and Molecular Characteristics
The compound features a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions and two hydroxymethyl groups at the 1- and adjacent positions. This arrangement creates significant steric strain due to the cyclopropane’s rigid geometry, which influences its reactivity . The exact mass is 138.049 g/mol, and its polar surface area (PSA) of 40.46 Ų suggests moderate solubility in polar solvents .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 228580-15-2 | |
Molecular Formula | ||
Molecular Weight | 138.113 g/mol | |
Exact Mass | 138.049 g/mol | |
Polar Surface Area | 40.46 Ų |
The presence of fluorine atoms enhances electronegativity and metabolic stability, making the compound a candidate for drug design . Computational models predict a tetrahedral geometry around the cyclopropane ring, with intramolecular hydrogen bonding between hydroxyl groups .
Synthesis and Production
The seminal synthesis route, reported by Kirihara et al. (1999), involves a multi-step process starting from cyclopropane precursors . Key steps include:
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Cyclopropanation: A [2+1] cycloaddition reaction using difluorocarbene precursors to form the difluorinated ring.
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Hydroxymethylation: Introduction of hydroxymethyl groups via nucleophilic substitution or oxidation of allylic positions.
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Purification: Column chromatography to isolate the target compound in ~62% yield .
Alternative methods explored in recent years include cobalt-catalyzed decarboxylative difluoroalkylation, though these remain less efficient for this specific structure . Challenges in synthesis include controlling regioselectivity during cyclopropanation and minimizing side reactions from the highly strained ring .
Physicochemical Properties
Experimental data on physical properties such as melting point, boiling point, and density remain limited . Theoretical calculations suggest a density of ~1.2 g/cm³ and a boiling point exceeding 200°C due to hydrogen bonding . The compound’s logP (octanol-water partition coefficient) is estimated at 0.35, indicating moderate hydrophilicity .
Stability: The compound is stable under inert conditions but may decompose upon prolonged exposure to light or moisture. No hazardous polymerization has been reported .
Applications and Research Frontiers
Pharmaceutical Intermediates
The compound’s difluorinated cyclopropane motif is valuable in designing protease inhibitors and kinase modulators. Its hydroxymethyl groups serve as handles for further functionalization .
Material Science
Preliminary studies suggest utility in synthesizing fluorinated polymers with enhanced thermal stability .
Comparative Analysis
Compared to 2-(2,2-difluoro-1-methyl-cyclopropyl)-ethanol (PubChem CID 14695231), which has a similar backbone but an ethanol substituent, [2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol exhibits higher polarity and lower volatility due to its dual hydroxyl groups .
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